2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
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Overview
Description
2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chemical compound that features a bromopyridine moiety linked to a triazole ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromopyridine-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazole ring. The final step involves the addition of a propanol group to the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is a pyridine derivative.
Substitution: The major products are substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(6-Chloropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
- 2-(3-(6-Fluoropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
- 2-(3-(6-Methylpyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
Uniqueness
The uniqueness of 2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol lies in its bromine atom, which can participate in unique interactions and reactions compared to its chloro, fluoro, and methyl analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11BrN4O |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
InChI |
InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3 |
InChI Key |
BWLQKVQZYUNSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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